5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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Overview
Description
Perform a Knoevenagel condensation of the thiazolone compound with 6-chloro-3-pyridinecarboxaldehyde in the presence of a suitable base like piperidine.
Z-Configuration Stabilization
Control the reaction temperature and solvent to favor the Z-configuration, achieving the target compound's specific structure.
Industrial Production Methods
On an industrial scale, the process involves optimizing yields and scalability:
Use of continuous flow reactors to maintain consistent reaction conditions.
Implementation of solvent recovery systems to reduce waste and cost.
Employing robust purification techniques like recrystallization or chromatography for high-purity product isolation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves multi-step organic reactions, starting from readily available precursors:
Formation of the Thiazolone Core
React 3-ethyl-4H-1,2,4-triazole with thionyl chloride under anhydrous conditions to produce 3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide, leading to potential ring-opening products.
Reduction: : Undergoes reduction with agents like lithium aluminum hydride, reducing the double bonds and nitrogen moieties.
Substitution: : Chlorine on the pyridine ring can be substituted by nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalyzed by transition metals like vanadium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation yields sulfoxides or sulfones depending on the degree of oxidation.
Reduction typically produces fully saturated derivatives.
Substitution results in derivatives where the chlorine atom is replaced with the attacking nucleophile.
Scientific Research Applications
5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one has varied applications:
Chemistry: : Used as a ligand in coordination chemistry, forming complexes with metals.
Biology: : Studies as a potential inhibitor of specific enzymes due to its unique structure.
Medicine: : Investigated for antimicrobial properties, specifically targeting resistant bacterial strains.
Industry: : Utilized in the synthesis of other complex organic molecules, acting as a precursor in multiple synthetic pathways.
Mechanism of Action
This compound interacts with biological targets primarily through:
Molecular Targets: : Binds to active sites of enzymes, disrupting their normal function.
Pathways: : Alters metabolic pathways involving sulfur and nitrogen atoms, causing a cascade of biological effects
Comparison with Similar Compounds
Unique Features
The Z-configuration of the compound provides a unique spatial arrangement, influencing its reactivity and interaction with biological molecules.
Similar Compounds
5-[(Z)-(6-bromo-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one: : Similar structure but with bromine instead of chlorine.
5-[(Z)-(6-fluoro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one: : Fluorine-substituted variant, differing in reactivity and biological interactions.
Properties
IUPAC Name |
5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS/c1-2-20-12(21)10(5-9-3-4-11(14)15-6-9)22-13(20)18-19-7-16-17-8-19/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXUZSJKVIQLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN=C(C=C2)Cl)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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